molecular formula Cl2H6N2 B1357201 Hydrazine-15N2 dihydrochloride CAS No. 287488-18-0

Hydrazine-15N2 dihydrochloride

Cat. No.: B1357201
CAS No.: 287488-18-0
M. Wt: 106.95 g/mol
InChI Key: LIAWOTKNAVAKCX-ZBUXRKNLSA-N
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Description

Hydrazine-15N2 dihydrochloride is a compound containing the nitrogen isotope 15N. Its chemical formula is H2(15N)(15N)H2·2HCl, and it has a molecular weight of 106.95 g/mol . This compound is a colorless crystal or crystalline powder with a pungent odor . It is primarily used as a chemical reagent in various scientific research applications.

Biochemical Analysis

Biochemical Properties

Hydrazine-15N2 dihydrochloride plays a significant role in biochemical reactions, particularly in the study of nitrogen metabolism and enzymatic processes. This compound interacts with various enzymes and proteins, including nitrogenase and hydrazine oxidase. Nitrogenase catalyzes the reduction of nitrogen to ammonia, a critical step in nitrogen fixation, while hydrazine oxidase is involved in the oxidative degradation of hydrazine. The interactions between this compound and these enzymes are crucial for understanding the biochemical pathways and mechanisms of nitrogen metabolism .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as nitrogenase and hydrazine oxidase, inhibiting their activity. This binding disrupts the normal catalytic processes, leading to the accumulation of intermediate compounds and altered metabolic pathways. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in stress response and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent alterations in cellular function, including sustained oxidative stress and chronic inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild metabolic disruptions and transient oxidative stress. At high doses, this compound can lead to severe toxic effects, including tissue damage, organ failure, and death. Threshold effects have been observed, where a specific dosage level triggers a significant increase in adverse effects. These findings highlight the importance of careful dosage control in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as nitrogenase and hydrazine oxidase, influencing the conversion of nitrogen compounds and the degradation of hydrazine. These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the regulation of nitrogen metabolism and the impact of isotopic labeling on metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. The distribution of this compound can affect its localization and accumulation within different cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with target enzymes and proteins within the appropriate cellular context. Understanding the subcellular distribution of this compound can provide valuable insights into its biochemical functions and mechanisms of action .

Preparation Methods

Hydrazine-15N2 dihydrochloride can be synthesized through several methods. One commonly used method involves the reaction of benzylcoumarin (benzil hydrazone) with 15N-labeled ammonia . The reaction conditions typically include heating the reactants to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrazine-15N2 dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form nitrogen gas and water.

    Reduction: It can act as a reducing agent, converting carbonyl compounds to methylene compounds.

    Substitution: It can participate in substitution reactions, forming hydrazides and other derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hydrazine-15N2 dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hydrazine-15N2 dihydrochloride involves its ability to donate nitrogen atoms in chemical reactions. This property makes it a valuable reagent in various synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Hydrazine-15N2 dihydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its specific isotopic labeling, which makes it particularly useful in isotope dilution studies and other applications requiring precise nitrogen tracing.

Biological Activity

Hydrazine-15N2 dihydrochloride (CAS Number: 287488-18-0) is a nitrogen-labeled compound that has gained attention in biological research due to its unique isotopic properties and potential applications in various biochemical pathways. This article explores the biological activity of this compound, focusing on its metabolism, toxicological effects, and applications in synthetic biology.

This compound is a stable isotopic variant of hydrazine, where two nitrogen atoms are replaced with their heavier isotope, 15N^{15}N. This modification allows for precise tracking of nitrogen metabolism in biological systems using techniques such as NMR spectroscopy and mass spectrometry.

Metabolism and Toxicity

Metabolic Pathways:

Hydrazine is primarily metabolized in the liver through cytochrome P450 enzymes. The metabolism involves several pathways, including:

  • Acetylation : Hydrazine is converted into monoacetylhydrazine and diacetylhydrazine.
  • Free Radical Generation : This process leads to oxidative stress and cellular damage.
  • Formation of Non-toxic Metabolites : Such as urea and pyruvic acid hydrazone.

Research indicates that the administration of hydrazine can lead to significant alterations in liver enzyme activities, particularly those associated with cytochrome P450, which are crucial for drug metabolism and detoxification processes .

Toxicological Effects:

Hydrazine exposure has been linked to various toxic effects, including:

  • Hepatotoxicity : Studies show that hydrazine can inhibit protein synthesis in hepatocytes, leading to fatty liver changes .
  • Cytotoxicity : Increased levels of hydrazine have been associated with elevated cytotoxic effects in cultured cells, particularly under conditions that promote energy depletion .
  • Neurotoxicity : Hydrazine has been detected in brain tissues following systemic administration, indicating potential neurotoxic effects .

Biological Applications

This compound is utilized in various biological studies due to its isotopic labeling capabilities. Its applications include:

  • Biosynthetic Pathway Tracing : The compound can be used to trace nitrogen incorporation into amino acids and other metabolites during biosynthesis, providing insights into metabolic pathways .
  • Nitrogen Cycle Studies : It aids in understanding the transformations of nitrogen compounds in environmental microbiology .
  • Drug Development : Researchers are exploring hydrazine derivatives for their potential as therapeutic agents due to their biological activity .

Case Study 1: Hepatotoxicity Assessment

A study assessed the hepatotoxic effects of hydrazine by administering varying doses to rat models. Key findings included:

  • Increased liver weights and altered enzyme activity profiles after repeated administration.
  • Significant reductions in ATP levels within hepatocytes were observed, correlating with increased cytotoxicity .

Case Study 2: Nitrogen Incorporation Studies

In a controlled experiment using this compound, researchers fed the compound to microbial cultures to study nitrogen incorporation into secondary metabolites. The results demonstrated:

  • Efficient incorporation of 15N^{15}N into target molecules, confirming the utility of isotopic labeling in metabolic studies .

Summary Table of Biological Activities

Biological Activity Effect/Outcome Reference
HepatotoxicityInhibition of protein synthesis; fatty liver changes
CytotoxicityIncreased cell death under energy-depleting conditions
Nitrogen incorporationEffective tracing in biosynthetic pathways
Drug development potentialExploration of derivatives for therapeutic use

Properties

InChI

InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i;;1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAWOTKNAVAKCX-ZBUXRKNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH2][15NH2].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584047
Record name (~15~N_2_)Hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287488-18-0
Record name (~15~N_2_)Hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287488-18-0
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